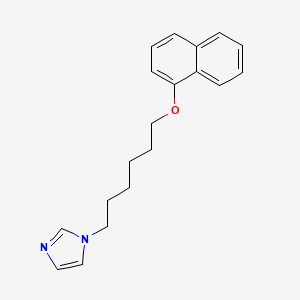

1-(6-Naphthalen-1-yloxyhexyl)imidazole

Description

Properties

IUPAC Name |

1-(6-naphthalen-1-yloxyhexyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1(5-13-21-14-12-20-16-21)2-6-15-22-19-11-7-9-17-8-3-4-10-18(17)19/h3-4,7-12,14,16H,1-2,5-6,13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTGIKPMWRTUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 1-(6-Naphthalen-1-yloxyhexyl)imidazole is a synthetic organic molecule that has garnered attention in various scientific research applications, particularly in pharmacology and material science. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the available literature.

Pharmacological Applications

This compound has been investigated for its potential as a therapeutic agent due to its imidazole core, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The imidazole ring is known to interact with biological targets involved in cancer progression. For instance, research has shown that compounds containing imidazole can inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies indicate that the naphthalene moiety enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.

Material Science Applications

The unique structure of this compound allows it to be used as a building block for creating functional materials.

Organic Light Emitting Diodes (OLEDs)

Research indicates that derivatives of this compound can be utilized in OLED technology due to their favorable electronic properties. The naphthalene unit contributes to the photophysical characteristics necessary for efficient light emission.

Polymer Synthesis

The compound can serve as a crosslinking agent in polymer chemistry, enhancing the mechanical properties of polymer networks. Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of imidazole derivatives, including this compound. The researchers found that the compound inhibited cell proliferation in several cancer cell lines through modulation of apoptotic pathways, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, researchers tested various naphthalene-based compounds against resistant bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, outperforming several known antibiotics, thereby highlighting its potential as a new antimicrobial agent.

Case Study 3: OLED Performance

Research conducted at a leading university focused on the application of this compound in OLED devices. The findings revealed that films made from this compound showed enhanced luminescent properties and stability compared to traditional materials used in OLEDs, indicating its viability for commercial applications.

Comparison with Similar Compounds

The following analysis compares 1-(6-Naphthalen-1-yloxyhexyl)imidazole with structurally analogous compounds, focusing on reactivity, degradation pathways, and substituent effects. Data are derived from studies on imidazole, benzyl-/phenyl-substituted imidazoles, and other heterocycles (e.g., pyrazole, pyrrole) reacting with ozone .

Reactivity with Ozone

Imidazole derivatives exhibit varying ozone reactivity depending on substituents and ring structure:

Key Insights :

- The imidazole ring’s C=C bond is the primary ozone attack site, as shown for imidazole and 1-benzylimidazole .

- Bulky substituents (e.g., naphthalen-1-yloxyhexyl) may reduce the reaction rate by sterically shielding the reactive site, analogous to how benzyl groups in 1-benzylpyrazole lower reactivity compared to pyrazole .

Degradation Pathways and Products

Ozonation of imidazole derivatives typically produces formamide, formate, and cyanate as primary products. For example:

- Imidazole reacts with ozone to yield cyanate (113 ± 5%) , formamide (104 ± 5%) , and formate (97 ± 4%) per consumed imidazole .

- Pyrazole forms formate (54% yield) and glyoxal (5% yield) under similar conditions .

For this compound:

- The naphthalene moiety is unlikely to undergo direct ozonation due to its low reactivity (kO₃ for benzene ≈ 2 M⁻¹ s⁻¹ ).

- Degradation would focus on the imidazole ring, producing formamide and formate, with possible hydroxylation or cleavage of the hexyloxy chain.

Substituent Effects on Stability and Toxicity

- Electron-Donating Groups : Naphthalene’s electron-donating nature could increase the imidazole ring’s electron density, enhancing ozone reactivity. However, long alkyl chains (e.g., hexyloxy) may reduce solubility in aqueous systems, limiting reaction efficiency .

- Toxicity Considerations: Formamide derivatives (common ozonation products) are biodegradable but may exhibit toxicity in complex structures .

Comparative Kinetic and Mechanistic Data

Table 1 summarizes key kinetic parameters for analogous compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(6-Naphthalen-1-yloxyhexyl)imidazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step condensation reaction. A typical approach involves reacting naphthalen-1-ol derivatives with imidazole-containing precursors under reflux conditions. For example, α-naphthylamine or chlorohexyl intermediates (e.g., 6-chlorohexyl acetate) are coupled with imidazole in polar aprotic solvents like DMSO or glacial acetic acid, catalyzed by NaH or ammonium acetate . Reaction parameters such as temperature (e.g., 110°C for 8 hours), solvent choice, and stoichiometric ratios of reagents critically impact purity and yield. Monitoring via TLC ensures reaction completion .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology : Structural elucidation requires FT-IR to confirm functional groups (e.g., C-N stretching at ~1600 cm⁻¹) and UV-Vis spectroscopy to assess π-π* transitions in the naphthalene moiety. NMR (¹H, ¹³C) resolves regiochemistry and confirms substitution patterns, particularly the hexyl linker and imidazole-naphthalene connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC, with retention times compared to standards .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the biological activity of imidazole derivatives, such as selective inhibition of thromboxane A2 (TxA2) versus prostaglandin E2 (PGE2)?

- Methodology : Contradictions arise from isoform-specific interactions or experimental conditions (e.g., cell type, agonist concentration). To resolve this:

- Conduct dose-response assays (IC₅₀ determinations) across multiple biological models (e.g., human platelets vs. aortic tissue) .

- Use selective inhibitors (e.g., CBS612 for TxA2 synthase) and validate via ELISA or LC-MS quantification of metabolites .

- Perform molecular docking to compare binding affinities of this compound with TxA2 synthase versus cyclooxygenase isoforms .

Q. What strategies optimize the synthesis of this compound under low-yield or high-impurity conditions?

- Methodology :

- Catalyst Screening : Test heterogeneous catalysts (e.g., nano-SiO₂) to enhance regioselectivity and reduce side products .

- Solvent Optimization : Replace glacial acetic acid with ionic liquids or DMF to improve solubility of hydrophobic intermediates .

- Stepwise Purification : Use flash chromatography (hexane/ethyl acetate gradients) followed by recrystallization in ethanol to isolate high-purity crystals .

Q. How do computational tools aid in predicting the reactivity and pharmacological profile of this compound derivatives?

- Methodology :

- Retrosynthesis Planning : Tools like Pistachio or Reaxys propose alternative synthetic routes using precursor scoring and plausibility thresholds (e.g., ≥0.01) .

- QSAR Modeling : Correlate substituent effects (e.g., naphthalene vs. biphenyl groups) with bioactivity using descriptors like logP and polar surface area .

- MD Simulations : Predict membrane permeability by simulating interactions with lipid bilayers, guided by LogP values (~3.5 for similar imidazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.